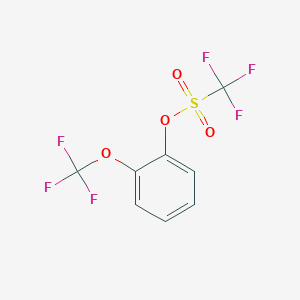
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H4F6O4S. It is known for its unique properties and applications in various fields of scientific research. The compound contains both trifluoromethoxy and trifluoromethanesulphonate groups, which contribute to its reactivity and usefulness in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 2-(Trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled reaction environments helps in maintaining the quality and consistency of the product.
化学反应分析
Types of Reactions
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
科学研究应用
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce trifluoromethoxy groups into target molecules.
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)phenyl trifluoromethanesulphonate: This compound is similar in structure but contains a trimethylsilyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)phenyl trifluoromethanesulphonate: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
生物活性
2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is a specialized organic compound notable for its unique trifluoromethoxy and trifluoromethanesulphonate functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an autotaxin inhibitor, which may have implications in treating various diseases, including cancer and inflammatory conditions.
Chemical Structure
The chemical structure of this compound features a phenyl ring substituted with a trifluoromethoxy group and a trifluoromethanesulphonate moiety. This configuration enhances its reactivity and biological activity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Trifluoromethoxy)phenyl | C8H6F3O3S | Autotaxin inhibitor; potential antibacterial properties |
| 2-Amino-4-(trifluoromethoxy)phenyl | C8H7F3N2O3S | Exhibits significant biological activity as an autotaxin inhibitor |
Autotaxin Inhibition
Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in various physiological processes such as cell proliferation, migration, and survival. The inhibition of autotaxin by this compound can potentially lead to therapeutic benefits in conditions characterized by excessive LPA signaling, such as:
- Cancer : High levels of LPA are associated with tumor growth and metastasis.
- Fibrosis : LPA contributes to fibrotic processes in tissues.
- Inflammatory Diseases : LPA mediates inflammatory responses, making its inhibition beneficial in inflammatory conditions.
Antibacterial and Antifungal Properties
Preliminary studies indicate that this compound may also exhibit antibacterial and antifungal properties. While specific mechanisms of action remain to be fully elucidated, the presence of the trifluoromethoxy group is hypothesized to enhance the compound's interaction with microbial targets, potentially disrupting their cellular processes.
Study on Autotaxin Inhibition
A recent study evaluated the efficacy of this compound as an autotaxin inhibitor. The results demonstrated that the compound effectively reduced LPA levels in vitro, leading to decreased proliferation of cancer cell lines. The IC50 values indicated a strong binding affinity to autotaxin, suggesting its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial activity, this compound was tested against various bacterial and fungal strains. Results showed significant inhibitory effects on growth, particularly against Gram-positive bacteria. Further investigations are required to determine the precise mechanisms underlying these antimicrobial effects.
属性
分子式 |
C8H4F6O4S |
|---|---|
分子量 |
310.17 g/mol |
IUPAC 名称 |
[2-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F6O4S/c9-7(10,11)17-5-3-1-2-4-6(5)18-19(15,16)8(12,13)14/h1-4H |
InChI 键 |
CBDRDVMEWMZWNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















